molecular formula C15H19F3N2O3 B12083152 tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

Cat. No.: B12083152
M. Wt: 332.32 g/mol
InChI Key: WAYYSHBVZXZBID-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a trifluoromethyl-substituted phenoxy group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the azetidine intermediate.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.

    Protection and Deprotection Steps: tert-Butyl groups are commonly used as protecting groups during synthesis to prevent unwanted side reactions. These groups are later removed under mild conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate, with investigations into its therapeutic properties and drug development applications.

    Industry: The compound is utilized in the development of advanced materials and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. The azetidine ring and phenoxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound shares the trifluoromethyl-substituted phenyl group but differs in the presence of a piperazine ring instead of an azetidine ring.

    tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the phenoxy and trifluoromethyl groups, making it less complex and potentially less versatile in certain applications.

    tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains an oxo group instead of the amino and phenoxy groups, leading to different chemical reactivity and applications.

Properties

Molecular Formula

C15H19F3N2O3

Molecular Weight

332.32 g/mol

IUPAC Name

tert-butyl 3-[2-amino-4-(trifluoromethyl)phenoxy]azetidine-1-carboxylate

InChI

InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-10(8-20)22-12-5-4-9(6-11(12)19)15(16,17)18/h4-6,10H,7-8,19H2,1-3H3

InChI Key

WAYYSHBVZXZBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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